molecular formula C22H22Br3N3O3 B1246964 Maedamine B

Maedamine B

Cat. No. B1246964
M. Wt: 616.1 g/mol
InChI Key: NDGJXFQQCGZNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maedamine B is a natural product found in Suberea with data available.

Scientific Research Applications

Sulforhodamine B Colorimetric Assay for Cytotoxicity Screening

Sulforhodamine B (SRB) assay, related to Maedamine B, is a crucial method for cell density determination and cytotoxicity screening. This assay, detailed by Vichai and Kirtikara (2006), is optimized for toxicity screening of compounds on adherent cells. It involves cell fixation, staining, washing, and OD determination, proving effective in large-scale sample testing with simple equipment and cost-effectiveness (Vichai & Kirtikara, 2006).

Pharmacokinetics and Biodistribution of Rhodamine B

Cheng and Tsai (2017) explored the pharmacokinetics and biodistribution of Rhodamine B, a compound structurally related to Maedamine B. This study developed a high-performance liquid chromatography method for its quantitative detection in rat plasma and organs, revealing significant oral bioavailability and accumulation in the liver and kidneys. This research is crucial for understanding the pharmacological aspects of compounds like Maedamine B (Cheng & Tsai, 2017).

Sealing Ability of Mineral Trioxide Aggregate

The study by Torabinejad et al. (1993) used rhodamine B fluorescent dye to evaluate the sealing ability of different root end filling materials. This research highlighted the importance of dyes like Maedamine B in dental applications, particularly in evaluating the effectiveness of dental materials in sealing root canals (Torabinejad, Watson, & Pitt Ford, 1993).

Degradation of Rhodamine B in Water

Xu and Ma (2021) investigated the degradation of Rhodamine B in water using ultrasound-assisted TiO2 photocatalysis. Their findings are significant for environmental applications, especially in removing organic pollution, which is relevant to the broader scope of Maedamine B's potential in environmental remediation (Xu & Ma, 2021).

Hair Type, Intake, and Detection Method Influence Rhodamine B Detectability

Weerakoon, Price, and Banks (2013) explored the relationship between hair types, dosage rate, and detection method for Rhodamine B applications in wildlife research. This study illuminates the versatility of dyes like Maedamine B in biological and ecological studies (Weerakoon, Price, & Banks, 2013).

properties

Product Name

Maedamine B

Molecular Formula

C22H22Br3N3O3

Molecular Weight

616.1 g/mol

IUPAC Name

3-[(3-bromo-4-methoxyphenyl)methyl]-5-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]-1H-pyrazin-2-one

InChI

InChI=1S/C22H22Br3N3O3/c1-26-6-3-7-31-21-16(24)10-14(11-17(21)25)19-12-27-22(29)18(28-19)9-13-4-5-20(30-2)15(23)8-13/h4-5,8,10-12,26H,3,6-7,9H2,1-2H3,(H,27,29)

InChI Key

NDGJXFQQCGZNIA-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=C(C=C(C=C1Br)C2=CNC(=O)C(=N2)CC3=CC(=C(C=C3)OC)Br)Br

synonyms

ma'edamine B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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